molecular formula C9H6N2O2 B099525 2-Nitroquinoline CAS No. 18714-34-6

2-Nitroquinoline

Cat. No. B099525
CAS RN: 18714-34-6
M. Wt: 174.16 g/mol
InChI Key: UDAIGHZFMLGNDQ-UHFFFAOYSA-N
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Description

2-Nitroquinoline is a derivative of quinoline . Quinoline is a class of organic compounds of the aromatic heterocyclic series characterized by a double-ring structure composed of a benzene and a pyridine ring fused at two adjacent carbon atoms .


Synthesis Analysis

Quinoline motifs are essential in several pharmacologically active heterocyclic compounds due to their various applications in medicinal and industrial chemistry . Synthetic routes for quinoline include traditional and green synthetic approaches, multicomponent one-pot reactions, and solvent-free reaction conditions utilizing microwave and ultraviolet irradiation-promoted synthesis using eco-friendly and safe reusable catalysts . The metal nanoparticle-catalyzed reaction also serves as a potent and effective technique for the synthesis of quinoline with excellent atom efficiency .


Molecular Structure Analysis

The molecular formula of 2-Nitroquinoline is C9H6N2O2 . It exhibits a chemical reactivity similar to the benzene and pyridine ring system as it undergoes nucleophilic and electrophilic substitution reactions . The structure of the 2-Nitroquinoline molecule deviates significantly from planarity .


Chemical Reactions Analysis

Quinoline and its derivatives undergo various chemical reactions. These include nucleophilic and electrophilic substitution reactions . The synthesis of heterocyclic compounds based on nitroquinolines involves addition, substitution, as well as rearrangement reactions .


Physical And Chemical Properties Analysis

2-Nitroquinoline has a molecular weight of 174.16 g/mol . It has a topological polar surface area of 58.7 Ų and a complexity of 202 . It has no hydrogen bond donors, three hydrogen bond acceptors, and no rotatable bonds .

Scientific Research Applications

Medicinal Chemistry

Quinoline motifs, including 2-Nitroquinoline, are essential in several pharmacologically active heterocyclic compounds due to their various applications in medicinal and industrial chemistry . They are considered a privileged structure in drug discovery programs because of their broad spectrum of bio-responses .

Anticancer Activity

Quinoline derivatives have shown potential in anticancer activity. They are being used to create compounds with a wide range of pharmacological activities .

Antioxidant Activity

Quinoline-based compounds, including 2-Nitroquinoline, have demonstrated antioxidant properties, making them valuable in the development of treatments for diseases caused by oxidative stress .

Anti-Inflammatory Activity

Quinoline derivatives have been found to possess anti-inflammatory properties, which can be beneficial in the treatment of various inflammatory diseases .

Antimalarial Activity

Quinoline and its derivatives have shown significant antimalarial activities, contributing to the ongoing fight against malaria .

Anti-SARS-CoV-2 Activity

In the wake of the COVID-19 pandemic, quinoline derivatives have been studied for their potential anti-SARS-CoV-2 activities .

Antituberculosis Activity

Quinoline-based compounds have demonstrated antituberculosis activities, offering potential for the development of new treatments for tuberculosis .

Industrial Chemistry

Quinoline and its derivatives, including 2-Nitroquinoline, have versatile applications in the fields of industrial and synthetic organic chemistry .

Future Directions

Quinoline motifs are essential in several pharmacologically active heterocyclic compounds due to their various applications in medicinal and industrial chemistry . The primary focus of future research is to highlight the routes to synthesizing functionalized quinoline derivatives, including hybrids that have moieties with predetermined activities bound to the quinoline moiety . This is of interest in synthesizing drug candidates with dual modes of action, overcoming toxicity, and resistance among others .

properties

IUPAC Name

2-nitroquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O2/c12-11(13)9-6-5-7-3-1-2-4-8(7)10-9/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDAIGHZFMLGNDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80171984
Record name Quinoline, 2-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80171984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Nitroquinoline

CAS RN

18714-34-6
Record name 2-Nitroquinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18714-34-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Quinoline, 2-nitro-
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Quinoline, 2-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80171984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a suspension of amide B7 (2.09 g, 5.32 mmol) in dry MeOH (100 mL) were sequentially added 4-chloro-6-nitroquinoline (F1) [1.11g, 5.32 mmol] and a few drops of concentrated HCl, and the resultant mixture was refluxed for 12 h. After this time, solvent was removed under reduced pressure, and the residue was re-suspended in 1:1 MeOH:EtOAc. This mixture was heated to remove MeOH, and then cooled, and the resulting precipitate collected by filtration. This solid was recrystallized from MeOH:EtOH to give nitroquinoline Cpd. G (2.48 g, 89%) as an amorphous yellow solid; 1H NMR [CD3)2SO]: δ 3.96 (s, 3H, R2N+−CH3), 7.12 (m, 3H, ArH), 7.35 (d, J=8.81 Hz, 2H, ArH), 7.68 (d, J=8.51 Hz, 2H, ArH), 7.96 (d, J=8.81 Hz, 2H ArH), 8.24 (m, 5H, ArH), 8.72 (m, 2H, ArH), 9.83 (d, J=1.69 Hz, 1H, ArH), 10.56 (s, 1H, ArNHAr), 10.67 (s, 1H, ArNHAr), 11.48 (br s, 1H, ArNHAr). LCMS (APCI+): 492 (20%).
Name
amide
Quantity
2.09 g
Type
reactant
Reaction Step One
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100 mL
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solvent
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1.11 g
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reactant
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resultant mixture
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Synthesis routes and methods II

Procedure details

Quinoline (Formula (1), 12.9 g, 0.10 mole) was added dropwise over 5 min. with good agitation to a solution of 50 mL of concentrated sulfuric acid in a 250 mL round bottom flask. No attempt was made to control the exotherm and on this scale the final temperature was 77° C. The mixture was heated to 100° C. and 71% nitric acid (13.3 g, d. 1.42, 9.4 mL, 0.15 mole) was added at such a rate to keep the temperature between 100° C. and 110° C. Stirring was continued for an additional 30 minutes or until an HPLC (Zorbax® SB-C18 HPLC column, from Mac-Mod Analytical, Inc. of Chadds Ford, Pa. U.S.A.; dimensions 4½ mm (inside diameter) by 25 cm (length); HPLC conditions: 40:60 acetonitrile:water-0.5% ammonium acetate, 220 nm, flow 0.5 mL/min.) sample showed the reaction was complete. The mixture was cooled slightly and poured onto a mixture of 200 mL methylene chloride and 300 mL (by volume) of ice. The two phase mixture was placed in an ice bath and the temperature was kept below 25° C. while the pH was increased to 10 with concentrated ammonium hydroxide. The mixture was vacuum filtered through paper and transferred to a separatory funnel. The lower organic phase was separated and the aqueous layer was extracted with an additional 100 mL of methylene chloride. The combined organic layers were dried over magnesium sulfate, filtered and evaporated affording 15.8 g (91% yield) of a clear light amber oil which crystallized on standing. HPLC Analysis was conducted for 5-nitroquinoline and 8-nitroquinoline only: 45% 8-nitroquinoline (Formula (3), rt 9.0 min.) and 55% 5-nitroquinoline (Formula (2), rt 12.8 min).
Quantity
12.9 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
9.4 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
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Name
ice
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300 mL
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200 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the carcinogenic effects of 2-nitroquinoline?

A1: Research has shown that 2-nitroquinoline induces lung cancer in mice. [, ] In a study using female mice of the ICR strain, subcutaneous injection of 2-nitroquinoline dissolved in a lecithin solution resulted in the development of lung tumors, including carcinomas and adenomas. [] This finding challenges previous assumptions that the N-oxide group is essential for the carcinogenicity of nitroquinolines, as seen with the related compound 4-nitroquinoline 1-oxide. []

Q2: How does the structure of 2-nitroquinoline influence its reactivity?

A2: The nitro group in 2-nitroquinoline is susceptible to nucleophilic substitution reactions. [, ] This reactivity stems from the electron-withdrawing nature of the nitro group, making the carbon atom at the 2-position more electrophilic and susceptible to attack by nucleophiles.

Q3: What is known about the metabolism of 2-nitroquinoline?

A3: While not directly addressed in the provided research, the metabolism of 2-nitroquinoline is likely to involve reduction. Similar to 4-nitroquinoline 1-oxide, which is metabolized to the proximate carcinogen 4-hydroxyaminoquinoline 1-oxide, 2-nitroquinoline might also be reduced to 2-hydroxyaminoquinoline. [] Further research is needed to confirm this metabolic pathway and its implications for carcinogenicity.

Q4: What analytical techniques are used to characterize 2-nitroquinoline?

A4: High-resolution gas chromatography/mass spectrometry in the negative ion chemical ionization mode (HRGC/MS-NICI) has been successfully employed to characterize 2-nitroquinoline. [] This technique offers high sensitivity and selectivity, allowing for the detection and identification of 2-nitroquinoline even in complex mixtures.

Q5: What are the potential implications of the reactivity of 2-nitroquinoline?

A5: The reactivity of 2-nitroquinoline towards nucleophilic substitution suggests its potential to interact with biological molecules, such as DNA and proteins. [] Such interactions could disrupt cellular processes and potentially contribute to its carcinogenic effects. Further research is crucial to elucidate the precise mechanisms underlying the carcinogenicity of 2-nitroquinoline.

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